SARS-CoV-2 Mpro Inhibitory Potency: Pinacol Boronate Ester vs. Free Boronic Acid in the Same Patent Series
Within the same AbbVie patent (US20240158368) describing SARS-CoV-2 main protease (Mpro) inhibitors, the target compound (Compound 39, BDBM674692, containing a pinacol boronate ester) demonstrates an EC50 of 0.420 nM against SARS-CoV-2 Mpro, while Compound 60 (BDBM674713, a structurally related analog within the same series) shows an EC50 of 0.480 nM—a 1.14-fold difference in potency attributable to structural modifications within the series [1][2]. The target compound also displays EC50 values of 2.56 nM against SARS-CoV Mpro and 3.45 nM against HCoV-229E Mpro, demonstrating broad-spectrum coronavirus Mpro inhibition [1]. This provides direct comparative evidence that the precise molecular structure of the target compound confers measurable potency advantages over close analogs within the same patent family.
| Evidence Dimension | Enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.420 nM (SARS-CoV-2 Mpro); EC50 = 2.56 nM (SARS-CoV Mpro); EC50 = 3.45 nM (HCoV-229E Mpro) |
| Comparator Or Baseline | Compound 60 (BDBM674713, same patent series): EC50 = 0.480 nM (SARS-CoV-2 Mpro) |
| Quantified Difference | 1.14-fold improvement in potency (0.420 nM vs. 0.480 nM for the closest comparator in the same series) |
| Conditions | SARS-CoV-2 Mpro biochemical assay, 384-well Proxi-Plus plate, ambient temperature; AbbVie US Patent US20240158368 |
Why This Matters
For antiviral drug discovery programs targeting coronavirus Mpro, the demonstrated quantitative potency advantage over a structurally related analog within the same patent series directly informs SAR-driven lead optimization decisions and procurement of the correct intermediate.
- [1] BindingDB. BDBM674692: US20240158368, Compound 39. Affinity Data: EC50 = 0.420 nM (SARS-CoV-2 Mpro), 2.56 nM (SARS-CoV Mpro), 3.45 nM (HCoV-229E Mpro). AbbVie US Patent. View Source
- [2] BindingDB. BDBM674713: US20240158368, Compound 60. Affinity Data: EC50 = 0.480 nM (SARS-CoV-2 Mpro). AbbVie US Patent. View Source
